molecular formula C16H13ClF3NO4S B2677148 methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate CAS No. 358727-30-7

methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate

Cat. No.: B2677148
CAS No.: 358727-30-7
M. Wt: 407.79
InChI Key: RSBWOAJHGNYIQX-UHFFFAOYSA-N
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Description

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate is a chemical compound with the molecular formula C11H11ClF3NO4S It is known for its unique structural features, which include a trifluoromethyl group, a chlorophenyl group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine methyl ester. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions may result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and phenylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the phenylsulfonyl group contributes to its reactivity and potential biological activities .

Biological Activity

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate, also known by its CAS number 592471-09-5, is a synthetic compound with significant biological activity. This compound is characterized by its complex molecular structure, which includes a trifluoromethyl group and a sulfonyl moiety, contributing to its pharmacological properties. The molecular formula is C17H15ClF3NO4SC_{17}H_{15}ClF_3NO_4S, and it has a molecular weight of 391.81 g/mol.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. Notably, it has been shown to target:

  • Receptor Tyrosine Kinases (RTKs) : These are crucial in regulating cell division and survival, making them significant in cancer biology.
  • Vascular Endothelial Growth Factor Receptors (VEGFRs) : Inhibition of these receptors can impede tumor angiogenesis, thereby limiting tumor growth and metastasis.

Biological Activity Data

Activity Type Description Reference
Antitumor Activity Exhibits inhibitory effects on tumor cell proliferation through RTK modulation.
Anti-inflammatory Demonstrates potential in reducing inflammatory responses via cytokine modulation.
Enzyme Inhibition Inhibits specific kinases involved in oncogenic signaling pathways.

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the compound's effects on various cancer cell lines, revealing a dose-dependent inhibition of cell growth. The mechanism was linked to the downregulation of key signaling pathways associated with cell survival and proliferation (e.g., MAPK/ERK pathway) .
  • Inflammatory Response Modulation : In vivo studies indicated that the compound could significantly reduce markers of inflammation in animal models, suggesting its potential utility in treating inflammatory diseases .
  • Kinase Inhibition Profile : The compound has been tested against a panel of kinases, showing selective inhibition of certain RTKs implicated in cancer progression. This selectivity is critical for minimizing side effects associated with broader-spectrum kinase inhibitors .

Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. While related compounds have shown toxicity upon inhalation or dermal exposure, this specific compound's safety data remain under investigation .

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO4S/c1-25-15(22)10-21(26(23,24)12-5-3-2-4-6-12)11-7-8-14(17)13(9-11)16(18,19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBWOAJHGNYIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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